4-(Cyanomethyl)phenyl 2-chloronicotinate
Overview
Description
4-(Cyanomethyl)phenyl 2-chloronicotinate is an organic compound with the molecular formula C14H9ClN2O2 It is a derivative of nicotinic acid and features a cyanomethyl group attached to a phenyl ring, which is further esterified with 2-chloronicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyanomethyl)phenyl 2-chloronicotinate typically involves the esterification of 2-chloronicotinic acid with 4-(cyanomethyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure cost-effectiveness and efficiency. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher throughput compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
4-(Cyanomethyl)phenyl 2-chloronicotinate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the nicotinic acid moiety can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The cyanomethyl group can be oxidized to a carboxylic acid or reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide in aqueous solutions.
Oxidation: Reagents like potassium permanganate in an alkaline medium.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic substitution: Substituted nicotinic acid derivatives.
Hydrolysis: 2-chloronicotinic acid and 4-(cyanomethyl)phenol.
Oxidation: 4-(carboxymethyl)phenyl 2-chloronicotinate.
Reduction: 4-(aminomethyl)phenyl 2-chloronicotinate.
Scientific Research Applications
4-(Cyanomethyl)phenyl 2-chloronicotinate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.
Material Science: Its unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of nicotinic acid derivatives with biological macromolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(Cyanomethyl)phenyl 2-chloronicotinate is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to nicotinic receptors, modulating their activity. The cyanomethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Cyanomethyl)phenyl nicotinate: Lacks the chlorine atom, which may affect its reactivity and binding properties.
4-(Cyanomethyl)phenyl 3-chloronicotinate: The chlorine atom is positioned differently, potentially altering its chemical behavior.
4-(Cyanomethyl)phenyl 2-bromonicotinate: Bromine substitution instead of chlorine, which can influence its reactivity and applications.
Uniqueness
4-(Cyanomethyl)phenyl 2-chloronicotinate is unique due to the specific positioning of the chlorine atom on the nicotinic acid moiety, which can significantly impact its chemical reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in various fields of research.
Properties
IUPAC Name |
[4-(cyanomethyl)phenyl] 2-chloropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-13-12(2-1-9-17-13)14(18)19-11-5-3-10(4-6-11)7-8-16/h1-6,9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWLJJHFYIVPRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OC2=CC=C(C=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379150 | |
Record name | 4-(cyanomethyl)phenyl 2-chloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194311 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
219930-05-9 | |
Record name | 4-(cyanomethyl)phenyl 2-chloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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